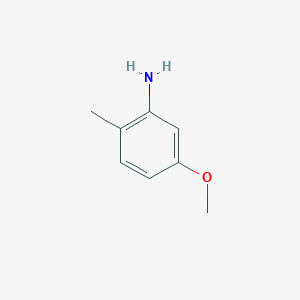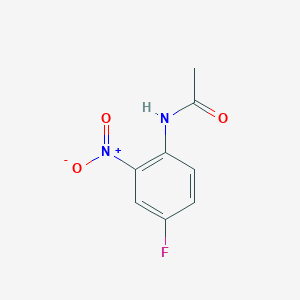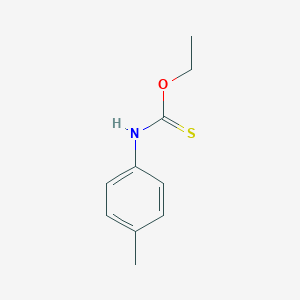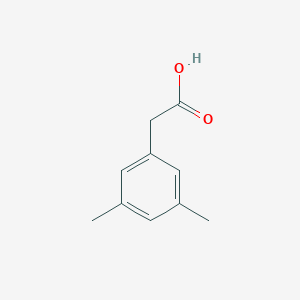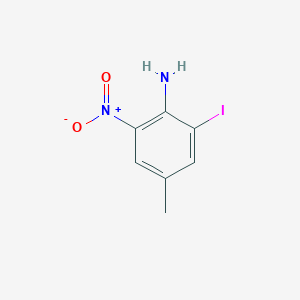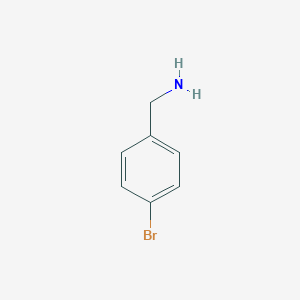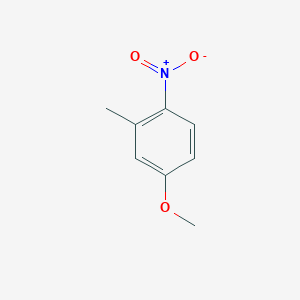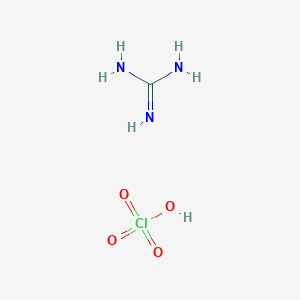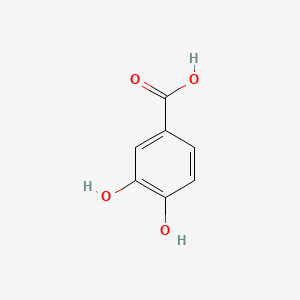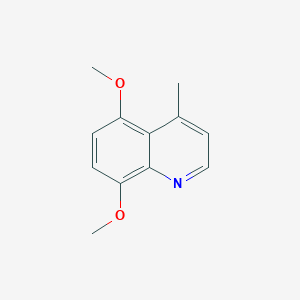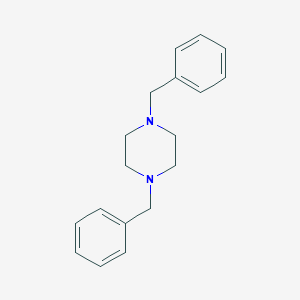
1,4-Dibenzylpiperazine
描述
1,4-Dibenzylpiperazine is an organic compound with the molecular formula C18H22N2. It is a derivative of piperazine, where two benzyl groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its white powder appearance and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperazine can be synthesized through the reductive amination of piperazine with benzyl chloride. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave-assisted methods to increase reaction rates and yields. This method transforms microwave energy into heat, leading to more efficient reactions .
化学反应分析
Types of Reactions: 1,4-Dibenzylpiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ruthenium tetroxide (RuO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl chloride (C7H7Cl) is used for the initial synthesis, and other reagents can be used for further substitutions.
Major Products Formed:
Oxidation: Oxygenated derivatives such as acyclic diformamides, benzaldehyde, and benzoic acid.
Reduction: Reduced forms of the compound with hydrogenated benzyl groups.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
科学研究应用
1,4-Dibenzylpiperazine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological systems and potential pharmacological properties.
Medicine: Investigating its potential as a therapeutic agent or as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism by which 1,4-dibenzylpiperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
相似化合物的比较
1,4-Diphenylpiperazine: Similar structure but with phenyl groups instead of benzyl groups.
1-Benzhydryl-4-benzylpiperazine: Contains a benzhydryl group in addition to the benzyl group.
1,4-Dibenzyl-2,5-piperazinedione: An oxygenated derivative of 1,4-dibenzylpiperazine.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two benzyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1,4-dibenzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGLZQRXQQCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10899765 | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034-11-3 | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10899765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibenzylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBENZYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616774W5JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 1,4-Dibenzylpiperazine?
A1: The molecular formula of this compound is C18H22N2, and its molecular weight is 266.38 g/mol. []
Q2: What is the spatial arrangement of the phenyl rings in this compound?
A2: The phenyl rings in this compound are not perfectly parallel and exhibit a dihedral angle of 1.3° relative to each other. []
Q3: What conformation does the piperazine ring adopt in this compound?
A3: The central piperazine ring in this compound adopts a chair conformation. []
Q4: What is a common byproduct of this compound synthesis?
A4: A frequent byproduct during the synthesis of 1-Benzylpiperazine is this compound. [, ]
Q5: Can you describe an efficient method for synthesizing symmetrical 1,4-Dibenzylpiperazines?
A5: Symmetrical 1,4-Dibenzylpiperazines can be synthesized through an in situ reaction using benzyl bromides and 2-Bromoethylamine hydrobromide. This reaction proceeds through the formation of intermediate benzylaziridines, which undergo dimerization to yield the final product. [, ]
Q6: How does the presence of N,N′-substituents affect the photo-oxidation of 2,5-Dibenzylpiperazine-3,6-diones?
A6: N,N′-substituents significantly influence the outcome of FeCl3-catalyzed photo-oxidation reactions in 2,5-Dibenzylpiperazine-3,6-diones. For example, benzoyl (2) and hydroxybenzyl (10) derivatives react differently, leading to the conclusion that the previously proposed structure of picroroccellin needs revision. [, ]
Q7: How does RuO4 react with this compound and its oxygenated derivatives?
A7: RuO4 oxidizes this compound, 1,4-Dibenzylpiperazin-2-one, 1,4-Dibenzylpiperazin-2,6-dione, and 1-benzoyl-4-benzylpiperazine by attacking both endocyclic and exocyclic (benzylic) aminic N-α-C-H bonds. This reaction results in various oxygenated products, including acyclic diformamides, benzaldehyde, and benzoic acid. []
Q8: What intermediates are involved in the RuO4-mediated oxidation of this compound?
A8: The proposed mechanism for RuO4-mediated oxidation of this compound involves the formation of endocyclic and exocyclic iminium cations and cyclic enamines. These enamines likely arise from the base-induced deprotonation of iminium cations when an N+-β-proton is available. []
Q9: Does this compound exhibit any noteworthy biological activity?
A9: Research suggests that 1,4-Dibenzylpiperazines display anticocaine activity, highlighting their potential therapeutic value. []
Q10: How does the presence of this compound in "party pills" impact their effects?
A10: While often present as an impurity alongside 1-Benzylpiperazine in “party pills,” this compound displays behavioral effects more akin to 1-Benzylpiperazine, albeit with lower potency. This suggests it contributes to the overall effects of these formulations and might pose health risks. []
Q11: Are there any known fungal metabolites structurally related to this compound?
A11: Yes, several fungal metabolites share structural similarities with this compound. Examples include:
- (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from Aspergillus candidus KUFA0062 [] and Trichoderma reesei []
- 3,6-dibenzylpiperazine-2,5-dione, found in the broth of marine fungus Aspergillus sp. [, ]
- 3-benzyl-6-isobutylpiperazine-2,5-dione, another metabolite from Aspergillus sp. [, ]
Q12: What is the role of a cytochrome P450 enzyme in the biosynthesis of hancockiamides, a family of N-cinnamoylated piperazines?
A12: In the biosynthetic pathway of hancockiamides, the cytochrome P450 enzyme Hkm5 catalyzes the formation of a methylenedioxy bridge, a crucial step in their structural assembly. []
Q13: Can this compound act as a ligand in copper(I) complexes?
A13: Yes, this compound can function as a ligand in copper(I) complexes. For instance, (CuI)2(this compound) forms a 3-coordinate polymeric structure that readily reacts with various gaseous amines and sulfides. Notably, this complex is non-emissive in its unreacted state but generates a luminescent cubane species upon piperazine replacement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


